4-Bromo-3,5-diiodobenzoic acid
Overview
Description
4-Bromo-3,5-diiodobenzoic acid is a chemical compound with the molecular formula C7H3BrI2O2 . It has an average mass of 452.810 Da and a monoisotopic mass of 451.740540 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with bromo and diiodo substituents . The presence of these halogen substituents can significantly influence the compound’s reactivity and properties.Scientific Research Applications
1. Halogen Bonding in Crystal Structures
4-Bromo-3,5-diiodobenzoic acid, due to its halogen composition, is instrumental in studies of halogen bonding. For instance, Raffo et al. (2016) examined the crystal structure of a related compound, demonstrating the significance of Br…Br interactions and their impact on molecular geometry and stability (Raffo et al., 2016).
2. Chemical Synthesis and Reactions
The compound is involved in various chemical synthesis processes. Jablonkai & Keglevich (2015) described P-C coupling reactions using halobenzoic acids, a category to which this compound belongs, showcasing its role in the development of new chemical compounds (Jablonkai & Keglevich, 2015).
3. Photodynamic Therapy
In the field of photodynamic therapy, especially for cancer treatment, this compound-related compounds have been explored. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with properties potentially beneficial for photodynamic therapy, indicating the compound's relevance in medical research (Pişkin et al., 2020).
4. Environmental Impact Studies
The environmental impact, specifically in water treatment processes, has been a subject of study. Zhai & Zhang (2011) researched brominated disinfection byproducts (Br-DBPs) in drinking water, which include compounds related to this compound, thereby highlighting its environmental relevance (Zhai & Zhang, 2011).
5. Exploration of Molecular Interactions
The compound's utility extends to the exploration of molecular interactions. Carter & Cahill (2015) utilized bromo-substituted benzoic acid derivatives in synthesizing new compounds with the UO2^2+ cation, revealing intricate molecular interactions and the potential for further exploration in coordination chemistry (Carter & Cahill, 2015).
6. Antimicrobial Activity
Research by Do et al. (2022) on lichen-derived monoaromatic compounds, including derivatives of this compound, showcased their antimicrobial properties, highlighting the compound's potential in developing new antimicrobial agents (Do et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
- 4-Bromo-3,5-diiodobenzoic acid may act through various mechanisms, including:
- The electron-rich aromatic ring of the benzoic acid can undergo EAS reactions. The compound could serve as an electrophile, reacting with nucleophiles (e.g., amino acids, proteins) in biological systems. The bromine and iodine atoms can participate in free radical reactions. For instance, N-bromosuccinimide (NBS) can generate succinimidyl radicals, which can abstract hydrogen atoms from the benzylic position . Further studies are needed to elucidate specific interactions with cellular targets.
Properties
IUPAC Name |
4-bromo-3,5-diiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrI2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYACLFCYRGVTOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)Br)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrI2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697132 | |
Record name | 4-Bromo-3,5-diiodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861117-99-9 | |
Record name | 4-Bromo-3,5-diiodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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